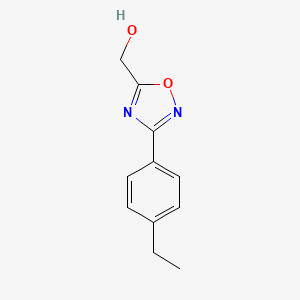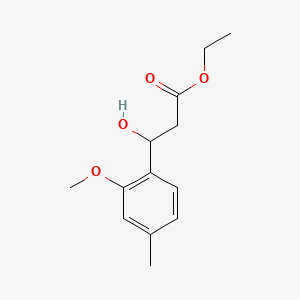![molecular formula C18H34O2Si B13691568 Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane](/img/structure/B13691568.png)
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a decynyl chain, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane typically involves the reaction of a decynyl alcohol with a tetrahydro-2H-pyran-2-yloxy group, followed by silylation with trimethylsilyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .
Scientific Research Applications
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties
Mechanism of Action
The mechanism by which Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the tetrahydro-2H-pyran-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar silyl group but different alkyne substitution.
Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with similar tetrahydropyran groups but different functional groups attached.
Uniqueness
Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is unique due to the combination of the trimethylsilyl group and the tetrahydro-2H-pyran-2-yloxy group on a decynyl chain. This unique structure imparts specific chemical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C18H34O2Si |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane |
InChI |
InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3 |
InChI Key |
WFAUTZSRKFOGDB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)



![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)

![Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)




